molecular formula C16H20FN5O B12227322 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine

Cat. No.: B12227322
M. Wt: 317.36 g/mol
InChI Key: RNEFZUCUVLEIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(fluoromethyl)piperidine-1-carbonyl]pyridazine is unique due to the combination of its three-ring structure and the presence of a fluoromethyl group.

Properties

Molecular Formula

C16H20FN5O

Molecular Weight

317.36 g/mol

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-(fluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H20FN5O/c1-11-9-12(2)22(20-11)15-4-3-14(18-19-15)16(23)21-7-5-13(10-17)6-8-21/h3-4,9,13H,5-8,10H2,1-2H3

InChI Key

RNEFZUCUVLEIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCC(CC3)CF)C

Origin of Product

United States

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